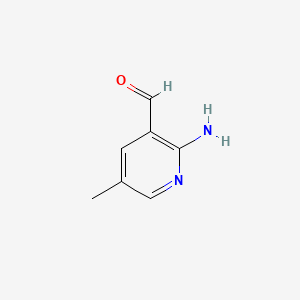

2-Amino-5-methylnicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-methylpyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O/c1-5-2-6(4-10)7(8)9-3-5/h2-4H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLBBDOMXLJWGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652757 | |

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023814-35-8 | |

| Record name | 2-Amino-5-methylpyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-methylnicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-5-methylnicotinaldehyde chemical properties

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 2-Amino-5-methylnicotinaldehyde

Abstract

This technical guide provides a comprehensive overview of the chemical properties, spectral characteristics, reactivity, and potential applications of this compound (CAS No. 1023814-35-8). As detailed experimental data for this specific molecule is limited in publicly accessible literature, this document synthesizes available information with well-established principles of organic chemistry to offer expert-driven insights for researchers, scientists, and professionals in drug development. The guide focuses on the molecule's bifunctional nature, leveraging the distinct reactivity of its 2-aminopyridine core and its aldehyde group. We present predicted spectral data, explore its utility in heterocyclic synthesis, propose a viable synthetic pathway, and discuss its potential as a valuable building block in medicinal chemistry.

Introduction: A Versatile Bifunctional Building Block

This compound is a substituted pyridine derivative that holds significant promise as an intermediate in organic synthesis. Its structure is characterized by a pyridine ring substituted with a nucleophilic amino group at the 2-position, an electrophilic aldehyde group at the 3-position, and a methyl group at the 5-position. This unique arrangement of functional groups makes it a highly versatile precursor for the construction of complex heterocyclic systems, particularly fused ring structures like naphthyridines. The 2-aminopyridine scaffold is a well-established pharmacophore found in numerous biologically active compounds, lending immediate interest to its derivatives for applications in drug discovery.[1][2] This guide aims to consolidate the known data and provide a predictive framework for understanding and utilizing this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

The foundational properties of this compound are summarized below. While experimental values for properties like melting and boiling points are not widely reported, predictive data provides a useful baseline for experimental planning.

Structural Information

// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N6 [label="N"]; H_N [label="H₂"]; // Amino group C_Me [label="C"]; H_Me [label="H₃"]; // Methyl group C_CHO [label="C"]; H_CHO [label="H"]; O_CHO [label="O"];

// Position nodes N1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; N6 [pos="1.3,0.75!"]; H_N [pos="2.4,1.2!"]; // Amino group on C6 C_Me [pos="-2.6,-1.5!"]; // Methyl on C3 H_Me [pos="-3.5,-1.2!"]; C_CHO [pos="2.6,-1.5!"]; // Aldehyde on C5 H_CHO [pos="3.5,-1.2!"]; O_CHO [pos="2.6,-2.5!"];

// Draw bonds N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- N6 [label=""]; N6 -- N1 [label=""]; N6 -- H_N [style=solid]; C3 -- C_Me [style=solid]; C_Me -- H_Me [style=solid]; C5 -- C_CHO [style=solid]; C_CHO -- H_CHO [style=solid]; C_CHO -- O_CHO [style=double];

// Add implicit hydrogens and labels node [shape=none]; H4_pos [pos="0,-2.3!"]; H4 [label="H"]; H2_pos [pos="-2.1,1.2!"]; H2 [label="H"]; C2_label [pos="-1.6,1.0!", label="2"]; C3_label [pos="-1.6,-1.0!", label="3"]; C4_label [pos="0.3,-1.8!", label="4"]; C5_label [pos="1.6,-1.0!", label="5"]; N1_label [pos="0,1.8!", label="1"]; N6_label [pos="1.6,1.0!", label="6"];

} Caption: Structure of this compound

Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 1023814-35-8 | [3] |

| Molecular Formula | C₇H₈N₂O | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| InChI Key | KHLBBDOMXLJWGR-UHFFFAOYSA-N | [3] |

| Canonical SMILES | Cc1cnc(N)c(C=O)c1 | [3] |

| Physical Form | Solid | [3] |

| Predicted Boiling Point | 293.0 ± 40.0 °C | [4] |

| Predicted Density | 1.206 ± 0.06 g/cm³ | [4] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4] |

Predicted Spectral Characteristics

No publicly available experimental spectra were identified. The following characteristics are predicted based on the functional groups present and analysis of similar structures. These predictions are valuable for compound identification and reaction monitoring.

¹H NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 400 MHz)

-

Aldehyde Proton (-CHO): ~9.8-10.0 ppm (singlet). This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the carbonyl group.

-

Aromatic Protons (Pyridine Ring):

-

H4: ~7.2-7.4 ppm (doublet).

-

H6: ~8.0-8.2 ppm (doublet). The protons on the pyridine ring will appear in the aromatic region, with their specific shifts influenced by the electronic effects of the amino, aldehyde, and methyl substituents.

-

-

Amino Protons (-NH₂): ~4.5-5.5 ppm (broad singlet). The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange.

-

Methyl Protons (-CH₃): ~2.2-2.4 ppm (singlet). This signal is expected to be a sharp singlet in the upfield region.

¹³C NMR Spectroscopy (Predicted)

(Predicted for CDCl₃, 100 MHz)

-

Aldehyde Carbonyl (C=O): ~190-195 ppm.

-

Aromatic Carbons (Pyridine Ring):

-

C2 (bearing -NH₂): ~158-162 ppm.

-

C3 (bearing -CHO): ~120-125 ppm.

-

C4: ~135-140 ppm.

-

C5 (bearing -CH₃): ~128-132 ppm.

-

C6: ~150-155 ppm.

-

-

Methyl Carbon (-CH₃): ~18-22 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching (Amine): Two bands expected in the range of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretches of the primary amine.

-

C-H Stretching (Aromatic/Methyl): Bands around 2900-3100 cm⁻¹.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹.

-

C=C and C=N Stretching (Pyridine Ring): Multiple bands in the 1400-1600 cm⁻¹ region.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a versatile reagent. Its reactivity is dominated by the chemistry of the aromatic amine and the aldehyde group.

Documented Application: Naphthyridine Synthesis

The primary documented use of this compound is as a reactant in a one-pot synthesis of naphthyridines. This transformation proceeds via a copper-catalyzed hydroamination followed by an intramolecular Friedländer annulation.[4]

// Reactants A [label="this compound"]; B [label="Terminal Alkyne (R-C≡CH)"];

// Intermediates & Products C [label="Step 1: Cu-Catalyzed\nHydroamination", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Enamine Intermediate"]; E [label="Step 2: Intramolecular\nFriedländer Condensation", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Naphthyridine Product", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow A -> C; B -> C; C -> D [label="Markovnikov addition"]; D -> E [label="Tautomerization &\nCyclization"]; E -> F [label="Dehydration"]; } Caption: Workflow for Naphthyridine Synthesis

This reaction highlights the compound's utility in diversity-oriented synthesis. The Friedländer synthesis is a classic and powerful method for constructing quinoline and naphthyridine cores, involving the condensation of a 2-amino-aryl aldehyde or ketone with a compound containing an α-methylene group.[5][6][7] The copper-catalyzed hydroamination of the terminal alkyne generates the required enamine intermediate in situ, which then undergoes the intramolecular cyclization.[8][9]

Predicted Reactivity of the Aldehyde Group

The aldehyde functional group is a versatile electrophilic handle for a wide range of transformations:

-

Nucleophilic Addition: It is expected to readily react with Grignard reagents, organolithium compounds, and other nucleophiles to form secondary alcohols.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH₃CN) would yield substituted aminomethylpyridines.

-

Wittig Reaction: Conversion to an alkene is achievable using phosphorus ylides.

-

Condensation Reactions: It can form imines, oximes, and hydrazones upon reaction with the corresponding nitrogen nucleophiles.

Predicted Reactivity of the 2-Amino Group

The 2-amino group activates the pyridine ring and serves as a key nucleophilic site:

-

Acylation/Sulfonylation: The amine can be readily acylated with acid chlorides or anhydrides, or sulfonated with sulfonyl chlorides.

-

Diazotization: While diazotization of 2-aminopyridines can be complex, it opens potential pathways to Sandmeyer-type reactions for installing various substituents at the 2-position.

-

Multicomponent Reactions: 2-Aminopyridines are well-known participants in multicomponent reactions, often involving an aldehyde and an alkyne or isocyanide, to rapidly build molecular complexity.[10][11]

Proposed Synthetic Protocol

// Reactants and Products Start [label="2-Amino-5-methylpyridine"]; Intermediate [label="3-Lithio-2-aminopyridine\nintermediate"]; Product [label="this compound", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Steps Step1 [label="1. Directed Ortho-Metalation\n(e.g., n-BuLi, THF, -78°C)", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Step2 [label="2. Electrophilic Quench\n(Anhydrous DMF)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Step3 [label="3. Aqueous Workup", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow Start -> Step1 -> Intermediate; Intermediate -> Step2 -> Product; Product -> Step3 [style=dotted, label="Purification"]; } Caption: Proposed Synthesis via Directed Ortho-Metalation

Step-by-Step Methodology (Proposed)

Objective: To synthesize this compound from 2-amino-5-methylpyridine via directed ortho-metalation and formylation.

Causality: The amino group at the C2 position can direct a strong base like n-butyllithium (n-BuLi) to deprotonate the adjacent C3 position, creating a nucleophilic lithiated intermediate. This intermediate can then be trapped by an electrophile, such as N,N-dimethylformamide (DMF), to install the aldehyde functionality after an aqueous workup.

Protocol:

-

Preparation: Under an inert atmosphere (Argon or Nitrogen), dissolve 1.0 equivalent of 2-amino-5-methylpyridine in anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add 2.2 equivalents of n-BuLi (as a solution in hexanes) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. A color change is typically observed. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Formylation: Slowly add 3.0 equivalents of anhydrous DMF dropwise to the reaction mixture. Maintain the temperature at -78 °C during the addition.

-

Warming & Quenching: After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield the final product.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry, comparing the obtained data with the predicted spectral characteristics outlined in Section 3.

Applications in Research and Drug Discovery

The 2-aminopyridine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] Its derivatives have demonstrated a vast range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[12][13]

-

Scaffold for Kinase Inhibitors: The aminopyridine structure is a common hinge-binding motif in many kinase inhibitors. This compound provides a platform to synthesize more complex derivatives targeting specific kinases.

-

Precursor for Fused Heterocycles: As demonstrated, it is an excellent precursor for naphthyridines, which are themselves important pharmacophores.

-

Combinatorial Chemistry: The aldehyde handle allows for easy attachment to solid supports or for derivatization in combinatorial libraries, enabling the rapid generation of novel compounds for high-throughput screening.

Conclusion

While comprehensive experimental data on this compound remains sparse in the scientific literature, its molecular architecture strongly suggests its potential as a high-value synthetic intermediate. By combining the known reactivity of its constituent functional groups with its documented role in naphthyridine synthesis, this guide provides a robust framework for its utilization. The predictive spectral data and a proposed, chemically sound synthetic protocol offer a practical starting point for researchers. As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, versatile building blocks like this compound will undoubtedly play an increasingly important role.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound AldrichCPR 1023814-35-8 [sigmaaldrich.com]

- 4. This compound | 1023814-35-8 [chemicalbook.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

- 8. mdpi.com [mdpi.com]

- 9. Hydroamination of terminal alkynes with secondary amines catalyzed by copper: regioselective access to amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Amino-5-methylnicotinaldehyde: A Key Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-5-methylnicotinaldehyde (CAS No. 1023814-35-8), a pivotal heterocyclic building block in contemporary medicinal chemistry. The document elucidates its chemical properties, outlines a plausible synthetic pathway, and details its primary application in the construction of naphthyridine scaffolds through the Friedländer annulation. A thorough examination of the underlying reaction mechanisms, supported by visual diagrams, is presented to provide actionable insights for researchers in drug discovery and development. This guide is structured to serve as a practical resource, integrating theoretical principles with procedural knowledge to facilitate its effective use in synthetic applications.

Introduction: The Strategic Importance of a Versatile Pyridine Aldehyde

This compound, a substituted pyridine derivative, has emerged as a valuable intermediate in the synthesis of complex heterocyclic systems. Its unique arrangement of an amino group and an aldehyde function ortho to each other on a pyridine ring makes it an ideal precursor for annulation reactions, particularly in the formation of fused bicyclic heteroaromatics. These resulting scaffolds, most notably naphthyridines, are prevalent in a wide array of biologically active compounds, underscoring the significance of this aldehyde in medicinal chemistry and drug design. This guide aims to provide a detailed technical resource for scientists working with or considering the use of this versatile reagent.

Physicochemical and Safety Profile

A foundational understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 1023814-35-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [3] |

| Molecular Weight | 136.15 g/mol | [3] |

| Appearance | Solid | [2] |

| Predicted Boiling Point | 293.0 ± 40.0 °C | [2] |

| Predicted Density | 1.206 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [2] |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amino group protons, and a characteristic downfield signal for the aldehyde proton (typically in the 9-10 ppm range).

-

¹³C NMR: The carbon NMR would feature signals for the aromatic carbons, the methyl carbon, and a highly deshielded signal for the carbonyl carbon of the aldehyde group (often >190 ppm).

-

FTIR: The infrared spectrum will be characterized by N-H stretching bands for the primary amine (around 3300-3500 cm⁻¹), C-H stretching for the aromatic and methyl groups, and a strong C=O stretching band for the aldehyde (typically in the region of 1680-1700 cm⁻¹).[4]

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight.

Researchers should perform their own analytical characterization to confirm the identity and purity of the material before use.

Safety and Handling

Based on data for structurally related compounds such as 2-amino-5-methylpyridine, this compound should be handled with care.[5] It is classified as an irritant and is toxic if swallowed, in contact with skin, or if inhaled.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.[5]

Synthesis of this compound

A detailed, peer-reviewed synthesis of this compound is not widely published. However, a plausible and scientifically sound synthetic route can be proposed based on established organic chemistry transformations. The most logical approach involves the formylation of the readily available precursor, 2-amino-5-methylpyridine.

Proposed Synthetic Workflow: From Precursor to Aldehyde

The introduction of an aldehyde group at the 3-position of the pyridine ring can be achieved through various methods, with ortho-lithiation followed by quenching with an electrophilic formylating agent being a common strategy for such transformations.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on analogous chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Protection of the Amino Group

-

Dissolve 2-amino-5-methylpyridine in a suitable aprotic solvent such as tetrahydrofuran (THF).

-

Add a base, for example, triethylamine, followed by the dropwise addition of di-tert-butyl dicarbonate (Boc₂O).

-

Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work up the reaction by quenching with water and extracting the product with an organic solvent like ethyl acetate.

-

Purify the resulting Boc-protected amine by column chromatography.

Causality: The protection of the acidic protons of the amino group is crucial to prevent them from interfering with the subsequent lithiation step.

Step 2 & 3: Ortho-Lithiation and Formylation

-

Dissolve the Boc-protected 2-amino-5-methylpyridine in anhydrous THF and cool the solution to a low temperature (e.g., -78 °C) under an inert atmosphere.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi), to effect deprotonation at the position ortho to the directing amino group.

-

After stirring for a period to ensure complete lithiation, add an electrophilic formylating agent, such as N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and then quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product and purify by column chromatography.

Causality: The Boc-protected amino group acts as a directed metalation group, guiding the lithium to the adjacent C-3 position. DMF serves as a source of the formyl group.

Step 4 & 5: Deprotection

-

Dissolve the purified Boc-protected aldehyde in a solvent such as dichloromethane (DCM).

-

Add a strong acid, for instance, trifluoroacetic acid (TFA) or a solution of HCl in dioxane, to cleave the Boc protecting group.

-

Stir at room temperature until deprotection is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the final product, this compound.

-

Further purification can be achieved by recrystallization or column chromatography.

Causality: The acid-labile nature of the Boc group allows for its efficient removal under conditions that do not affect the newly installed aldehyde.

Core Application: The Friedländer Annulation for Naphthyridine Synthesis

The primary and most significant application of this compound is its role as a key reactant in the Friedländer synthesis to produce substituted naphthyridines.[1][2] This reaction involves the condensation of an ortho-aminoaryl aldehyde with a compound containing a reactive α-methylene group (e.g., a ketone).[6]

Reaction Mechanism

The Friedländer synthesis can proceed through two main pathways, depending on the reaction conditions (acidic or basic catalysis).[6] The overall transformation involves an initial condensation followed by cyclization and dehydration.

-

Aldol Condensation Pathway (Base-Catalyzed): This pathway begins with an aldol condensation between the this compound and the enolate of the α-methylene ketone. The resulting aldol adduct then undergoes an intramolecular cyclization via the attack of the amino group on the ketone's carbonyl, followed by dehydration to yield the naphthyridine.[7]

-

Schiff Base Formation Pathway (Acid-Catalyzed): Under acidic conditions, the reaction often starts with the formation of a Schiff base (imine) between the amino group of the aldehyde and the ketone. This is followed by an intramolecular aldol-type reaction and subsequent dehydration to form the final product.[8]

Representative Experimental Protocol

The following is a general protocol for the Friedländer synthesis using this compound.

-

To a solution of this compound (1 equivalent) and the desired ketone (1.1 equivalents) in a suitable solvent (e.g., ethanol or acetic acid), add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a base (e.g., potassium hydroxide).

-

Reflux the reaction mixture for several hours, monitoring its progress by TLC.

-

Upon completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration.

-

If no precipitate forms, neutralize the reaction mixture and extract the product with an appropriate organic solvent.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure substituted naphthyridine.

Conclusion and Future Outlook

This compound is a strategically important building block for the synthesis of naphthyridines, a class of heterocycles with proven significance in medicinal chemistry. This guide has provided a detailed overview of its properties, a plausible synthetic route, and its application in the robust Friedländer annulation. The ability to efficiently construct complex molecular scaffolds from this intermediate ensures its continued relevance in the pursuit of novel therapeutic agents. Future research may focus on expanding the scope of its applications in other cyclization reactions and in the development of novel catalysts that can further enhance the efficiency and sustainability of these synthetic transformations.

References

- 1. This compound | 1023814-35-8 [chemicalbook.com]

- 2. This compound Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | C7H8N2O | CID 32639818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. lobachemie.com [lobachemie.com]

- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. benchchem.com [benchchem.com]

A Technical Guide to the Molecular Structure of 2-Amino-5-methylnicotinaldehyde

This guide provides an in-depth technical exploration of 2-Amino-5-methylnicotinaldehyde (CAS No. 1023814-35-8), a heterocyclic building block of significant interest in medicinal chemistry and materials science.[1][2] As a substituted pyridine, its unique arrangement of amino, methyl, and aldehyde functional groups offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. This document will delve into the compound's structural characteristics, physicochemical properties, a representative synthesis pathway, a comprehensive framework for its analytical characterization, and critical safety considerations.

Core Molecular Structure and Physicochemical Properties

This compound is a pyridine derivative characterized by an amino group at the C2 position, an aldehyde (formyl) group at the C3 position, and a methyl group at the C5 position. This specific substitution pattern dictates its reactivity and potential applications. The electron-donating amino group and the electron-withdrawing aldehyde group create a unique electronic profile within the aromatic ring, influencing its role in chemical synthesis.

Below is a diagram of its core molecular structure.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key properties of this compound are summarized below for quick reference. These values are critical for planning synthetic transformations, purification procedures, and for ensuring appropriate storage and handling.

| Property | Value | Source |

| CAS Number | 1023814-35-8 | [1][2] |

| Molecular Formula | C₇H₈N₂O | [1][3] |

| Molar Mass | 136.15 g/mol | [1][3] |

| Appearance | Solid | [3][4] |

| Density | 1.206 ± 0.06 g/cm³ (Predicted) | [3] |

| Boiling Point | 293.0 ± 40.0 °C (Predicted) | [3] |

| pKa | 5.13 ± 0.49 (Predicted) | [3] |

| Purity | Typically ≥95.0% | [4] |

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes can be envisioned, a common and logical approach to this compound involves the formylation of its precursor, 2-Amino-5-methylpyridine (also known as 2-amino-5-picoline).[5][6] The introduction of an aldehyde group onto an activated pyridine ring can be achieved through various methods, such as ortho-lithiation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF), or through electrophilic substitution reactions under specific conditions.

The following diagram outlines a generalized workflow for such a synthesis.

Caption: Generalized workflow for the synthesis of the title compound.

Causality in Experimental Design:

-

Precursor Choice: 2-Amino-5-methylpyridine is an ideal starting material.[5][6] The amino group at the C2 position is a powerful ortho-directing group, activating the C3 position for electrophilic attack or deprotonation, thus facilitating the selective introduction of the aldehyde group.

-

Activation Step: Directed ortho-metalation is a highly effective strategy. Using a strong base like n-butyllithium (n-BuLi) selectively removes the proton at the C3 position, creating a nucleophilic lithiated intermediate. This step is typically performed at low temperatures (e.g., -78 °C) in an inert solvent like THF to prevent side reactions.

-

Formylation: N,N-Dimethylformamide (DMF) serves as a robust and readily available source of the formyl group. The lithiated intermediate attacks the carbonyl carbon of DMF.

-

Work-up and Purification: An aqueous work-up is necessary to quench the reaction and hydrolyze the intermediate to yield the final aldehyde. Subsequent extraction and purification, often by column chromatography, are required to isolate the product from unreacted starting material and byproducts.

Structural Elucidation: A Multi-Technique Approach

Confirming the molecular structure of a synthesized compound is a cornerstone of chemical research. A self-validating system of analysis, employing multiple spectroscopic techniques, is essential for unambiguous characterization. While specific experimental spectra for this compound are not widely published, its structure can be confidently confirmed by interpreting the expected data from NMR, IR, and Mass Spectrometry.

Caption: Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aldehyde Proton (-CHO): A singlet at a highly deshielded position, typically δ 9.5-10.5 ppm.

-

Aromatic Protons: Two doublets in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons at the C4 and C6 positions of the pyridine ring. Their specific shifts and coupling constants would confirm their relative positions.

-

Amino Protons (-NH₂): A broad singlet, the chemical shift of which is concentration and solvent dependent, typically in the δ 4.0-6.0 ppm range.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.5 ppm, integrating to three protons.[7]

-

-

¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing seven distinct carbon signals:

-

Aldehyde Carbonyl: A highly deshielded signal around δ 190-200 ppm.

-

Aromatic Carbons: Five signals in the aromatic region (δ 110-165 ppm), with the carbon bearing the amino group (C2) being the most shielded and the carbon bearing the aldehyde (C3) also showing a characteristic shift.

-

Methyl Carbon: An upfield signal around δ 15-25 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

N-H Stretching: Two distinct, sharp to medium bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[8]

-

C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.

-

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ is the hallmark of the aldehyde carbonyl group. Conjugation with the aromatic ring shifts this frequency to a slightly lower wavenumber compared to a simple aliphatic aldehyde.

-

C=C and C=N Stretching: Multiple bands in the 1400-1650 cm⁻¹ region corresponding to the pyridine ring vibrations.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide evidence of the molecular formula through high-resolution measurements.

-

Molecular Ion Peak (M⁺): In an electron impact (EI) or electrospray ionization (ESI) mass spectrum, the parent ion peak would be observed at an m/z ratio corresponding to the molecular weight of the compound (136.15).[1][3]

-

High-Resolution MS (HRMS): HRMS would confirm the elemental composition (C₇H₈N₂O) by providing a highly accurate mass measurement, distinguishing it from other potential isomers.

-

Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the formyl group (-CHO, 29 Da) or the methyl radical (-CH₃, 15 Da), providing further structural evidence.

Applications in Drug Development and Chemical Synthesis

The true value of this compound lies in its utility as a versatile chemical intermediate. Its structure is a precursor to more complex heterocyclic systems that are prevalent in pharmaceuticals.

-

Synthesis of Naphthyridines: It is explicitly cited as a reactant for preparing naphthyridines.[2] The amino and aldehyde groups are perfectly positioned to undergo the Friedländer annulation reaction with a ketone or alkyne, a powerful method for constructing this privileged scaffold in medicinal chemistry.

-

Scaffold for Bioactive Molecules: The aminopyridine core is a common feature in many biologically active compounds.[6][9] Derivatives of similar structures have been investigated as inhibitors for various enzymes, including protein kinases and monoamine oxidase, suggesting potential for this scaffold in developing treatments for cancer or neurodegenerative diseases.[10][11][12]

Safety and Handling

-

Primary Hazards: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[6][13] Expected to cause serious skin and eye irritation.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[6][14] A respirator may be required if dust is generated.[15]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[14] Avoid dust formation.[5][16] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[14][16]

References

- 1. sinfoochem.com [sinfoochem.com]

- 2. This compound | 1023814-35-8 [chemicalbook.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. fishersci.com [fishersci.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-5-methylpyridinium nicotinate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and pharmacological evaluation of 2-amino-5-nitrothiazole derived semicarbazones as dual inhibitors of monoamine oxidase and cholinesterase: effect of the size of aryl binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Approaches towards the synthesis of a novel class of 2-amino-5-arylazonicotinate, pyridazinone and pyrido[2,3-d]pyrimidine derivatives as potent antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lobachemie.com [lobachemie.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of 2-Amino-5-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-methylnicotinaldehyde is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research. Its unique trifunctionalized pyridine scaffold, featuring an aldehyde, an amino group, and a methyl substituent, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide, intended for researchers and professionals in drug development, provides a comprehensive overview of the primary synthetic pathways to this valuable intermediate, delving into the underlying chemical principles and offering practical, field-proven insights.

Two principal strategies have emerged for the synthesis of this compound: the direct formylation of 2-amino-5-methylpyridine and a multi-step approach involving the amination of a 2-chloro-5-methylnicotinaldehyde precursor. This document will explore both routes in detail, providing a comparative analysis to aid in the selection of the most appropriate method for specific research and development needs.

Pathway 1: Direct Formylation of 2-Amino-5-methylpyridine

The direct introduction of a formyl group onto the 2-amino-5-methylpyridine ring at the C3 position represents the most concise synthetic route. The Vilsmeier-Haack reaction is the most commonly employed method for this transformation, leveraging the electron-rich nature of the aminopyridine ring system.[1][2]

Reaction Mechanism and Rationale

The Vilsmeier-Haack reaction proceeds via the formation of a highly electrophilic chloroiminium species, known as the Vilsmeier reagent, from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[1][3] The electron-donating amino group at the C2 position of the pyridine ring activates the ring towards electrophilic aromatic substitution, directing the formylation to the adjacent C3 position. The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the desired aldehyde.[3]

The choice of DMF and POCl₃ is predicated on their ready availability and the high reactivity of the in situ generated Vilsmeier reagent. The reaction conditions are typically mild, although careful temperature control is necessary to manage the exothermic nature of the reagent formation and to prevent potential side reactions.

Figure 1: Vilsmeier-Haack Formylation of 2-Amino-5-methylpyridine.

Experimental Protocol: Vilsmeier-Haack Formylation

The following is a generalized protocol for the Vilsmeier-Haack formylation of an electron-rich heteroaromatic compound, which can be adapted for 2-amino-5-methylpyridine.

Materials and Reagents:

| Reagent | Molar Eq. |

| 2-Amino-5-methylpyridine | 1.0 |

| N,N-Dimethylformamide (DMF) | Solvent & Reagent |

| Phosphorus oxychloride (POCl₃) | 1.5 - 3.0 |

| Dichloromethane (DCM) | Solvent |

| Sodium acetate or Sodium bicarbonate | For neutralization |

| Crushed ice | For workup |

| Diethyl ether or Ethyl acetate | For extraction |

| Anhydrous sodium sulfate | For drying |

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place N,N-dimethylformamide (DMF).

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF via the dropping funnel over 30-60 minutes, ensuring the temperature is maintained below 10 °C.

-

Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve 2-amino-5-methylpyridine in dichloromethane (DCM).

-

Slowly add the 2-amino-5-methylpyridine solution to the Vilsmeier reagent dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to 0 °C and carefully pour it onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.[4]

Pathway 2: Synthesis via 2-Chloro-5-methylnicotinaldehyde

An alternative and often more scalable approach involves a multi-step synthesis commencing with the preparation of 2-chloro-5-methylnicotinaldehyde, followed by a nucleophilic aromatic substitution (SNAr) to introduce the amino group.

Synthesis of 2-Chloro-5-methylnicotinaldehyde

The synthesis of the chlorinated aldehyde intermediate can be achieved through several routes. One efficient method involves the Vilsmeier-Haack formylation of an enamide derived from a propionaldehyde Schiff base.[5] Another robust method proceeds from 2-chloro-5-methylnicotinic acid, which is first reduced to the corresponding alcohol and then oxidized to the aldehyde.

Figure 2: Synthesis of 2-Chloro-5-methylnicotinaldehyde from the corresponding nicotinic acid.

Experimental Protocol: Amination of 2-Chloro-5-methylnicotinaldehyde

The final step in this pathway is the conversion of the 2-chloro-5-methylnicotinaldehyde to the desired this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction with ammonia. The electron-withdrawing aldehyde group at the C3 position activates the C2 position for nucleophilic attack.

Materials and Reagents:

| Reagent | Molar Eq. |

| 2-Chloro-5-methylnicotinaldehyde | 1.0 |

| Liquid Ammonia | Excess |

| Copper(I) oxide or Copper(II) acetate | Catalyst |

| Methanol or Ethanol | Solvent |

Procedure:

-

In a high-pressure autoclave, charge 2-chloro-5-methylnicotinaldehyde, a copper catalyst (e.g., copper(I) oxide or copper(II) acetate), and a suitable organic solvent such as methanol or ethanol.

-

Seal the autoclave and cool it to a low temperature (e.g., -78 °C).

-

Introduce a significant excess of liquid ammonia.

-

Heat the reaction mixture to 140-160 °C. The internal pressure will typically reach 3.5-4.5 MPa.[6]

-

Maintain the reaction at this temperature for 8-12 hours, with stirring.

-

After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

-

Open the autoclave and transfer the reaction mixture.

-

Concentrate the mixture under reduced pressure to remove the solvent.

-

The resulting residue can be purified by recrystallization or column chromatography to yield this compound.

Rationale for Experimental Choices:

-

High Pressure and Temperature: The SNAr reaction on an unactivated or moderately activated aryl chloride can be sluggish. The use of elevated temperature and pressure is necessary to overcome the activation energy barrier for the nucleophilic attack of ammonia on the pyridine ring.[6]

-

Copper Catalyst: Copper catalysts are often employed in amination reactions of aryl halides. They are believed to facilitate the carbon-nitrogen bond formation through a mechanism that may involve oxidative addition and reductive elimination, similar to palladium-catalyzed cross-coupling reactions, or through the formation of a more nucleophilic copper-amide species.

-

Excess Ammonia: A large excess of ammonia is used to drive the reaction to completion and to serve as both the nucleophile and, in part, the solvent.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Direct Formylation | Pathway 2: From 2-Chloronicotinaldehyde |

| Number of Steps | 1 | 3-4 |

| Overall Yield | Moderate to Good | Potentially Higher |

| Scalability | Moderate | Good to Excellent |

| Reagent Hazards | POCl₃ is corrosive and reacts violently with water. | Involves handling of liquid ammonia under high pressure. |

| Substrate Availability | Requires 2-amino-5-methylpyridine. | Requires 2-chloro-5-methylnicotinic acid or a suitable precursor. |

| Purification | Can be challenging due to potential side products. | Intermediates can be purified at each step, potentially leading to a purer final product. |

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes. The direct Vilsmeier-Haack formylation of 2-amino-5-methylpyridine offers a more convergent and shorter synthetic sequence. However, the multi-step pathway involving the amination of 2-chloro-5-methylnicotinaldehyde may provide advantages in terms of scalability and overall yield, particularly in an industrial setting. The choice between these pathways will ultimately depend on the specific requirements of the research or production campaign, including the availability of starting materials, the scale of the synthesis, and the desired purity of the final product.

References

- 1. jk-sci.com [jk-sci.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. d-nb.info [d-nb.info]

- 6. CN102924370A - 2-amino-5-methylpyridine preparation method - Google Patents [patents.google.com]

2-Amino-5-methylnicotinaldehyde NMR and mass spectrometry data

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) Analysis of 2-Amino-5-methylnicotinaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of this compound (C₇H₈N₂O, Molar Mass: 136.15 g/mol ), a key reactant in the synthesis of naphthyridines.[1][2] We delve into the principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the unambiguous structural elucidation and characterization of this molecule. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering field-proven insights into experimental design, data interpretation, and the causality behind spectroscopic observations.

Introduction and Molecular Context

This compound is a substituted pyridine derivative featuring three distinct functional groups: an amine (-NH₂), a methyl (-CH₃), and an aldehyde (-CHO). The relative positions of these groups on the pyridine ring create a unique electronic environment that is directly reflected in its spectroscopic signature. Accurate characterization is paramount to ensure purity and confirm identity before its use in subsequent reactions, such as the Friedländer annulation for synthesizing complex heterocyclic systems.[1] This guide will systematically detail the NMR and MS data, providing a robust framework for its analysis.

The structural features—an electron-donating amino group, a weakly electron-donating methyl group, and a strongly electron-withdrawing aldehyde group—govern the chemical behavior and spectroscopic properties of the molecule. Understanding their interplay is crucial for interpreting the data that follows.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[3] For this compound, both ¹H and ¹³C NMR are essential for complete structural assignment.

Optimized Experimental Protocol for NMR Data Acquisition

The integrity of NMR data begins with meticulous sample preparation and parameter selection. The following protocol is a self-validating system designed for acquiring high-quality spectra.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical, as it can influence the chemical shifts of labile protons (e.g., -NH₂).[3]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the sample. TMS serves as the internal reference (δ = 0.00 ppm), ensuring high accuracy and reproducibility of chemical shift measurements.

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin-spin coupling patterns.

-

Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set an appropriate spectral width (e.g., -2 to 12 ppm).

-

Use a sufficient number of scans (e.g., 8 to 16) to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are typically required.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction.

¹H NMR Data: Interpretation and Rationale

The ¹H NMR spectrum provides a direct map of the proton environments in the molecule. The electron-withdrawing aldehyde and pyridine nitrogen strongly deshield adjacent protons, shifting them downfield, while the electron-donating amino group provides a shielding effect. Based on analysis of the closely related 2-amino-5-methylpyridine and established substituent effects, the following assignments can be confidently made.[3][4]

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | N/A | The aldehyde proton is highly deshielded by the adjacent electronegative oxygen atom. |

| H-6 | 8.0 - 8.3 | Singlet (s) or narrow Doublet (d) | ~2.0 | Located ortho to the electron-withdrawing pyridine nitrogen, resulting in a significant downfield shift. Meta-coupling to H-4 is expected. |

| H-4 | 7.5 - 7.8 | Singlet (s) or narrow Doublet (d) | ~2.0 | Positioned between the electron-donating methyl group and the electron-withdrawing aldehyde group. Deshielded relative to its position in 2-amino-5-methylpyridine by the adjacent aldehyde. Ortho-coupling to H-6. |

| -NH₂ | 5.0 - 6.0 | Broad Singlet (br s) | N/A | Labile protons that can exchange with trace water in the solvent. The amino group's electron-donating nature shields the ring protons. |

| -CH₃ | 2.2 - 2.4 | Singlet (s) | N/A | Protons of the methyl group attached to the aromatic ring. |

¹³C NMR Data: Interpretation and Rationale

The ¹³C NMR spectrum reveals the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, providing complementary information to the ¹H NMR spectrum.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | 190 - 195 | The carbonyl carbon is extremely deshielded due to the double bond to oxygen. |

| C-2 | 158 - 162 | Attached to the strongly electron-donating amino group, causing a significant downfield shift. |

| C-6 | 148 - 152 | Alpha to the pyridine nitrogen, leading to deshielding. |

| C-4 | 138 - 142 | Influenced by both the adjacent aldehyde and the para-amino group. |

| C-5 | 125 - 130 | Attached to the methyl group. |

| C-3 | 118 - 122 | Attached to the aldehyde group. |

| -CH₃ | 17 - 20 | The aliphatic methyl carbon appears in the characteristic upfield region. |

NMR Analysis Workflow

The logical progression from sample preparation to final structural confirmation is a critical, self-validating workflow.

References

An In-depth Technical Guide to the Solubility of 2-Amino-5-methylnicotinaldehyde in Organic Solvents

Foreword: Navigating the Uncharted Solubility Landscape of a Key Synthetic Intermediate

To the researchers, scientists, and drug development professionals who form the vanguard of innovation, this guide addresses a critical, yet sparsely documented, aspect of a versatile building block: the solubility of 2-Amino-5-methylnicotinaldehyde. This compound, a key reactant in the synthesis of naphthyridines and other heterocyclic compounds of pharmaceutical and agrochemical interest, presents a common challenge in process development and formulation—understanding its behavior in various solvent systems.[1]

The stark reality is that publicly available, quantitative solubility data for this compound is virtually non-existent. This guide, therefore, pivots from a simple data repository to a comprehensive manual on predicting, understanding, and experimentally determining its solubility. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, draw parallels with analogous compounds, and provide robust, field-tested experimental protocols for you to generate your own high-quality solubility data. This approach is designed to empower you with the foundational knowledge and practical tools necessary to confidently integrate this compound into your research and development workflows.

Physicochemical Profile and Its Implications for Solubility

A thorough understanding of a compound's intrinsic properties is the cornerstone of predicting its solubility. This compound is a solid at room temperature with the following known physicochemical characteristics:

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Boiling Point | 293.0 ± 40.0 °C (Predicted) | ChemBK |

| Density | 1.206 ± 0.06 g/cm³ (20 °C, 760 Torr) | ChemBK |

| pKa | 5.13 ± 0.49 (Predicted) | ChemBK |

The molecular structure of this compound, featuring an aromatic pyridine ring, an amino group, a methyl group, and an aldehyde functional group, dictates its solubility behavior. The amino and aldehyde groups are capable of hydrogen bonding, while the pyridine ring introduces polarity. The methyl group, being nonpolar, will have a lesser but still notable influence.

Structural Analogs as a Predictive Tool

In the absence of direct data, we can draw qualitative inferences from structurally similar compounds. For instance, studies on 2-aminopyridine reveal its solubility in a range of organic solvents. It is soluble in ethanol, ether, and acetone.[3][4] More detailed studies have quantified its solubility in solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and various alcohols, with solubility generally increasing with temperature.[5]

Another relevant analog is 2-amino-5-methylthiazole . Its solubility has been experimentally determined in a variety of organic solvents, with the highest solubility observed in methanol, followed by ethyl acetate and acetone.[6][7] The mole fraction solubility of 2-amino-5-methylthiazole was found to increase with temperature in all tested solvents.[6][7]

Based on these analogs, we can hypothesize that this compound will exhibit favorable solubility in polar aprotic solvents like DMF and DMSO, as well as in alcohols such as methanol and ethanol, due to the potential for hydrogen bonding and dipole-dipole interactions. Its solubility in nonpolar solvents like hexane and cyclohexane is expected to be significantly lower.

Theoretical Framework: The "Like Dissolves Like" Principle in Action

The solubility of a solid in a liquid solvent is governed by the thermodynamics of the dissolution process. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The interplay of functional groups in this compound suggests a nuanced solubility profile:

-

Hydrogen Bonding: The primary amine (-NH₂) and aldehyde (-CHO) groups can act as hydrogen bond donors and acceptors, respectively. Solvents that can participate in hydrogen bonding (e.g., alcohols, water) are likely to be effective at solvating this molecule.

-

Polarity: The pyridine ring and the carbonyl group of the aldehyde introduce significant polarity. Polar solvents, both protic and aprotic, will interact favorably with these dipoles.

-

Van der Waals Forces: The aromatic ring and the methyl group will contribute to van der Waals interactions, allowing for some solubility in less polar solvents.

The following diagram illustrates the key intermolecular forces at play:

References

- 1. This compound | 1023814-35-8 [chemicalbook.com]

- 2. sinfoochem.com [sinfoochem.com]

- 3. 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Aminopyridine | 504-29-0 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions (2017) | Gaoquan Chen | 10 Citations [scispace.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-Amino-5-methylnicotinaldehyde

Introduction

2-Amino-5-methylnicotinaldehyde (CAS No. 1023814-35-8) is a heterocyclic building block of significant interest in medicinal chemistry and drug development.[1][2][3] Its utility as a reactant in the synthesis of complex molecules, such as naphthyridines, underscores the necessity of maintaining its chemical integrity from storage to reaction.[1] The molecule's structure, featuring both a nucleophilic aminopyridine ring and a highly reactive aldehyde functional group, presents a unique set of stability challenges. The amino group activates the pyridine ring, while the aldehyde is inherently susceptible to oxidation.

This technical guide provides an in-depth analysis of the factors influencing the stability of this compound. We will explore its principal degradation pathways, establish field-proven protocols for optimal storage and handling, and describe methodologies for assessing its purity over time. This document is intended for researchers, chemists, and drug development professionals who rely on the quality of this reagent for reproducible and successful outcomes.

Physicochemical Properties and Inherent Reactivity

Understanding the molecule's structure is fundamental to predicting its stability. The pyridine ring is substituted with three key groups: an amino group (-NH₂), a methyl group (-CH₃), and an aldehyde group (-CHO).

-

Amino Group: This strong electron-donating group at the 2-position activates the heterocyclic ring, making it more susceptible to electrophilic attack and oxidation.

-

Aldehyde Group: The aldehyde is an electrophilic center and is one of the most easily oxidized functional groups in organic chemistry.[4] Its reactivity is the primary driver of the compound's instability.

-

Methyl Group: This weakly electron-donating group has a minor electronic influence but contributes to the overall molecular properties.

The interplay of these functionalities dictates the compound's reactivity profile, with the aldehyde's susceptibility to oxidation being the most immediate concern for long-term stability.

| Property | Value | Source(s) |

| CAS Number | 1023814-35-8 | [1] |

| Molecular Formula | C₇H₈N₂O | [2] |

| Molecular Weight | 136.15 g/mol | [2] |

| Classification | Primary Amine, Aldehyde, Pyridine | [3] |

| Appearance | Typically an off-white or light yellow solid | [5] |

Principal Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, its instability can be confidently predicted based on the known chemistry of aromatic aldehydes and aminopyridines. The primary threats are atmospheric oxidation, polymerization, and photodegradation.

Pathway A: Oxidation of the Aldehyde

The most significant and probable degradation pathway is the oxidation of the aldehyde group to the corresponding carboxylic acid, 2-Amino-5-methylnicotinic acid. This reaction is readily facilitated by atmospheric oxygen and can be accelerated by exposure to light, elevated temperatures, and trace metal impurities.[4][6] This transformation is detrimental as it consumes the active aldehyde and introduces an acidic impurity that can potentially catalyze further degradation.

Pathway B: Polymerization

Aldehydes, particularly when neat, can undergo self-condensation or polymerization over time to form trimers or other oligomeric structures.[7] This process can be catalyzed by the presence of acidic impurities, such as the carboxylic acid formed via oxidation. Polymerization results in a loss of the desired monomeric aldehyde and can be difficult to reverse. While low temperatures can slow many reactions, they have been observed to accelerate trimer formation in some aliphatic aldehydes, making strict atmospheric control more critical than temperature alone for preventing this pathway.[7]

Pathway C: Photodegradation & Thermolysis

Aromatic compounds, especially those with activating amino groups, can be sensitive to UV light.[8] Prolonged exposure to direct sunlight or other UV sources can provide the energy to initiate radical-based degradation pathways. Similarly, high temperatures should be avoided not only because they accelerate oxidation but also because they can lead to thermal decomposition, often indicated by a darkening in the color of the material.[5] The material safety data sheet for the closely related 2-Amino-5-methylpyridine explicitly lists direct sunlight and high temperature as conditions to avoid.[5]

Recommended Storage and Handling Protocols

The core principle for maintaining the integrity of this compound is the rigorous exclusion of air, light, moisture, and heat .[4][5][6][9]

Optimal Storage Conditions

Adherence to these conditions is critical for maximizing the shelf-life and ensuring the reproducibility of experiments.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of oxidative and thermal degradation.[9] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group, which is the primary degradation pathway.[9][10] |

| Container | Amber Glass Vial with PTFE-lined Cap | Protects from light-induced degradation and provides an inert, tight seal to prevent air and moisture ingress.[4][8] |

| Moisture | Keep Dry / Desiccated | Prevents clumping and potential hydrolytic side reactions. The MSDS for related aminopyridines warns against moisture.[5][11] |

Experimental Protocol: Safe Handling and Aliquoting

Proper handling each time the primary container is opened is just as important as long-term storage. The following workflow minimizes environmental exposure.

Causality Behind Key Steps:

-

Equilibration (Step B): Opening a cold vial in ambient air will cause moisture to condense on the solid, introducing water. Allowing the container to warm to room temperature first prevents this.[12]

-

Inert Atmosphere (Step C): This is the most critical step to prevent oxidation. Handling the material in the open air, even for a short time, exposes it to a high concentration of oxygen. A glovebox or a simple nitrogen-purged glove bag is highly effective.

-

Inert Gas Purge (Step G): Before sealing the container for return to storage, the ambient air that entered the headspace must be displaced with an inert gas to protect the remaining material.

Self-Validating Protocols for Stability Assessment

For critical applications, especially when using material that has been stored for an extended period or handled multiple times, its integrity should be verified.

Protocol 1: Visual and Physical Inspection

-

Objective: To quickly screen for gross degradation.

-

Methodology:

-

Interpretation: While not quantitative, a change in appearance is a strong indicator that the material should be analyzed by more rigorous methods before use.

Protocol 2: Thin-Layer Chromatography (TLC) Analysis

-

Objective: To semi-quantitatively detect the presence of the primary oxidation product.

-

Methodology:

-

Prepare Samples: Dissolve a small amount of the this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane) at ~1-2 mg/mL. If available, prepare a similar solution of a "gold standard" or freshly opened batch for comparison.

-

Select Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed to achieve an Rf of ~0.3-0.4 for the main spot.

-

Spot Plate: Carefully spot the samples onto a silica gel TLC plate.

-

Develop & Visualize: Develop the plate in a chamber saturated with the mobile phase. Visualize the spots under UV light (254 nm).

-

-

Interpretation: The aldehyde starting material is significantly less polar than its carboxylic acid degradation product. The presence of a second spot at or near the baseline (low Rf) is indicative of the formation of 2-Amino-5-methylnicotinic acid.

Protocol 3: High-Performance Liquid Chromatography (HPLC) Purity Assay

-

Objective: To accurately quantify the purity of the compound and detect any degradation products.

-

Principle: A stability-indicating HPLC method can separate the parent compound from its degradation products. While a specific validated method is proprietary to manufacturers, a general reverse-phase method can be developed. Studies on related aminopyridines have successfully used HPLC for stability assessment.[13]

-

General Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid or trifluoroacetic acid.

-

Gradient: A linear gradient from ~5% B to 95% B over 15-20 minutes.

-

Detection: UV detector set to a wavelength where the pyridine ring absorbs strongly (e.g., 254 nm or 280 nm).

-

Analysis: The peak corresponding to the carboxylic acid impurity will have a significantly shorter retention time than the parent aldehyde. Purity can be assessed by the area percentage of the main peak.

-

Conclusion

The chemical stability of this compound is fundamentally governed by the high reactivity of its aldehyde functional group. The primary degradation pathway is oxidation to the corresponding carboxylic acid, a process accelerated by air, light, and heat. Therefore, to preserve the compound's integrity and ensure the validity of experimental results, it is imperative to store it under refrigerated (2-8°C), dark, and inert atmosphere (nitrogen or argon) conditions . Rigorous handling protocols, including equilibration before opening and the use of an inert environment for aliquoting, are essential to prevent degradation during use. Regular purity assessment via TLC or HPLC is recommended as a self-validating measure for long-term stored materials.

References

- 1. This compound | 1023814-35-8 [chemicalbook.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. Aldehydes In Aroma: Key Ingredients For Impactful Scents [chemicalbull.com]

- 5. lobachemie.com [lobachemie.com]

- 6. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 7. Aldehydes: identification and storage – Pell Wall Blog [pellwallhelp.com]

- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 9. wcu.edu [wcu.edu]

- 10. chemscene.com [chemscene.com]

- 11. jubilantingrevia.com [jubilantingrevia.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 13. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of the Amino Group in 2-Amino-5-methylnicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides an in-depth analysis of the chemical reactivity of the exocyclic amino group in 2-Amino-5-methylnicotinaldehyde, a versatile building block in medicinal chemistry and materials science. We will explore the electronic and steric factors governing its nucleophilicity and detail key transformations, providing both mechanistic insights and practical experimental protocols.

Introduction: A Molecule of Dichotomous Influences

This compound (SMNA) presents a fascinating case study in heterocyclic chemistry. The reactivity of its primary amino group is modulated by a delicate interplay of electronic effects from the pyridine ring and its substituents. The electron-donating methyl group at the 5-position enhances the electron density of the pyridine ring, thereby increasing the nucleophilicity of the 2-amino group. Conversely, the electron-withdrawing nicotinyl aldehyde at the 3-position exerts an opposing effect, diminishing the basicity and nucleophilicity of the amine. Understanding this electronic tug-of-war is paramount to predicting and controlling its reaction pathways. Furthermore, the proximity of the aldehyde group to the amino function introduces a steric component that can influence the approach of bulky electrophiles.

Electronic and Steric Landscape

The inherent reactivity of the amino group in SMNA is a composite of several factors:

-

Mesomeric and Inductive Effects: The pyridine nitrogen atom acts as an electron sink, reducing the overall electron density of the ring compared to benzene. However, the amino group at the 2-position can participate in a positive mesomeric effect, donating its lone pair into the ring. This is counteracted by the inductive and mesomeric electron-withdrawing effects of the 3-aldehyde group. The 5-methyl group, being electron-donating, helps to partially offset the deactivating effect of the aldehyde.

-

Nucleophilicity: The nucleophilicity of the amino group is a critical parameter for its synthetic utility. While the pyridine ring deactivates the amino group compared to a simple aniline, the presence of the electron-donating methyl group enhances its reactivity. Studies on substituted 2-aminopyridines have shown that electron-donating groups increase the rate of N-alkylation, a direct consequence of enhanced nucleophilicity[1][2].

-

Steric Hindrance: The ortho-position of the aldehyde group relative to the amino group can sterically hinder reactions with bulky reagents. This effect is particularly relevant in reactions such as acylation with sterically demanding acylating agents.

Key Reactions of the Amino Group

The amino group of SMNA is a versatile handle for a variety of chemical transformations. Below, we detail some of the most pertinent reactions, complete with mechanistic rationale and experimental protocols.

N-Acylation

N-acylation is a fundamental transformation used to introduce amide functionalities, which are prevalent in pharmaceuticals and other bioactive molecules. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of an acylating agent.

Mechanism of N-Acylation:

The reaction typically proceeds through a nucleophilic addition-elimination mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride), forming a tetrahedral intermediate. Subsequent collapse of this intermediate and elimination of a leaving group (e.g., chloride or carboxylate) yields the N-acylated product.

Caption: General mechanism of N-acylation of the amino group.

Experimental Protocol: Synthesis of N-(5-methyl-3-formylpyridin-2-yl)acetamide

-

Dissolution: Dissolve this compound (1.0 g, 7.34 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.5 mL, 10.9 mmol) to the solution.

-

Addition of Acylating Agent: Slowly add acetic anhydride (0.8 mL, 8.07 mmol) dropwise to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water (20 mL). Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.

| Reactant | Molar Mass ( g/mol ) | Amount | Equivalents |

| This compound | 136.15 | 1.0 g | 1.0 |

| Triethylamine | 101.19 | 1.5 mL | 1.5 |

| Acetic Anhydride | 102.09 | 0.8 mL | 1.1 |

N-Alkylation

N-alkylation introduces alkyl substituents onto the amino group, a common strategy in drug discovery to modulate physicochemical properties such as lipophilicity and metabolic stability. N-monoalkylation of aminopyridines can be achieved under mild conditions using a carboxylic acid and a reducing agent like sodium borohydride[3].

Mechanism of Reductive Amination (for N-alkylation):